molecular formula C12H9F3N2S B215225 4-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinamine

4-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinamine

Cat. No. B215225
M. Wt: 270.28 g/mol
InChI Key: BWEDDESFVSFJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinamine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In

Mechanism of Action

The mechanism of action of 4-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinamine involves the inhibition of various enzymes involved in the regulation of cellular processes such as cell growth, proliferation, and differentiation. This compound acts as a competitive inhibitor of these enzymes, thereby blocking their activity and preventing the progression of various diseases.
Biochemical and Physiological Effects:
4-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinamine has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic patients. This compound has also been found to exhibit neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinamine in lab experiments include its potent inhibitory activity against various enzymes, its ability to selectively target specific cellular processes, and its potential use as a therapeutic agent for the treatment of various diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 4-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinamine. One direction is to further explore its potential use as a therapeutic agent for the treatment of cancer, diabetes, and inflammatory diseases. Another direction is to study its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 4-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinamine involves the reaction of 3-(trifluoromethyl)benzenethiol with 3-chloropyridine-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified by column chromatography to obtain pure 4-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinamine.

Scientific Research Applications

4-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinamine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit potent inhibitory activity against several enzymes such as tyrosine kinases, protein kinases, and phosphodiesterases. It has also been studied for its potential use as a therapeutic agent for the treatment of cancer, diabetes, and inflammatory diseases.

properties

Product Name

4-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinamine

Molecular Formula

C12H9F3N2S

Molecular Weight

270.28 g/mol

IUPAC Name

4-[3-(trifluoromethyl)phenyl]sulfanylpyridin-3-amine

InChI

InChI=1S/C12H9F3N2S/c13-12(14,15)8-2-1-3-9(6-8)18-11-4-5-17-7-10(11)16/h1-7H,16H2

InChI Key

BWEDDESFVSFJRW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)SC2=C(C=NC=C2)N)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)SC2=C(C=NC=C2)N)C(F)(F)F

Origin of Product

United States

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